3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Overview
Description
“3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” is a derivative of the compound 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole . This class of compounds has been studied for their potential as anticancer agents . They have also been synthesized and evaluated for their anthelmintic activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 3-amino derivatives of the nematocides tetramisole and levamisole with variously substituted benzoylisocyanates . Another method involves the S-alkylation of the thioureas that were obtained either by the reaction of an amine with 6-(3-isothiocyanatophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole or by the reaction of an isothiocyanate with 6-(3-aminophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated by 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 3-amino derivatives of the nematocides tetramisole and levamisole with variously substituted benzoylisocyanates . Another reaction involves the S-alkylation of the thioureas .
Scientific Research Applications
Anthelmintic Activity : Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (a related compound) have been found to exhibit broad-spectrum anthelmintic activity against nematodes, cestodes, and trematodes. These findings suggest potential applications in treating parasitic worm infections (Brewer et al., 1987).
Heterocyclic Analogs Synthesis : Research has been conducted on the synthesis of heterocyclic analogs of α-aminoadipic acid and its esters based on the imidazo[2,1-b][1,3]thiazole ring system, which includes the chemical structure of interest. Such synthetic methods can be crucial for developing new compounds with potential biological activities (Šačkus et al., 2015).
Fungicidal Properties : A derivative of imidazo[2,1-b]thiazole has shown interesting fungicidal properties. This suggests that the chemical compound might have applications in agriculture or as a fungicide (Robert et al., 1984).
Antimicrobial Activity : Some derivatives of imidazo[2,1-b]thiazole have exhibited discrete antimicrobial activity. This indicates potential uses in the development of new antimicrobial agents (Mickevičius et al., 2013).
Corrosion Inhibition : A study found that (S)‑6‑Phenyl‑2,3,5,6‑tetrahydroimidazo[2,1‑b] thiazole hydrochloride, a related compound, acts as an effective corrosion inhibitor for steel in acidic solutions. This suggests potential applications in industrial processes involving metal preservation (Fadhil et al., 2019).
Synthetic Methods Development : Research has focused on developing synthetic methods for creating new derivatives of imidazo[2,1-b]thiazole. This is important for exploring the chemical and biological properties of these compounds (Zhuravel et al., 2005).
Biologically Active Molecules Synthesis : β-Azolyl propanoic acid derivatives, which include the compound of interest, are often found in biologically active molecules and pharmaceuticals. Recent research has developed methods for their rapid synthesis, which can aid in drug discovery and development (Tan et al., 2017).
Antibacterial Agents : Certain derivatives of imidazo[2,1-b][1,3]thiazol have been synthesized and found to be efficient antibacterial agents, demonstrating the potential of this compound in developing new antibiotics (Bhaskar et al., 2008).
Future Directions
The future directions for research on “3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” and related compounds could include further studies on their anticancer and anthelmintic activities . Additionally, more research could be done to elucidate their mechanism of action and to optimize their synthesis .
Properties
IUPAC Name |
3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h6H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWSEWAHYIEGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185975 | |
Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255146-89-4 | |
Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255146-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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